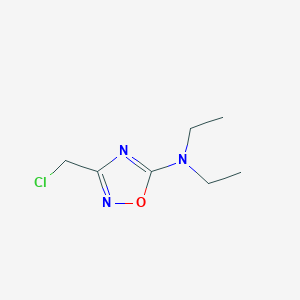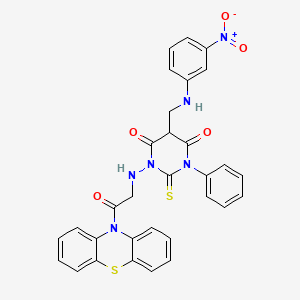
Potassium;methoxymethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium methoxymethane, also known as potassium methoxide, is an organic compound with the chemical formula CH₃OK. It is the potassium salt of methanol and is commonly used as a strong base and as a catalyst in various chemical reactions. This compound is highly reactive and is typically found in a white to yellowish crystalline powder form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium methoxymethane can be synthesized through several methods:
Reaction of Metallic Potassium with Methanol: This method involves the exothermic reaction of metallic potassium with methanol, releasing equimolar amounts of hydrogen gas[ 2K + 2CH₃OH \rightarrow 2CH₃OK + H₂ ]
Reaction of Potassium Hydride with Methanol: Potassium hydride reacts with methanol to form potassium methoxide and hydrogen gas[ KH + CH₃OH \rightarrow CH₃OK + H₂ ]
Reaction of Potassium Hydroxide with Methanol: This equilibrium reaction produces potassium methoxide and water[ KOH + CH₃OH \rightleftharpoons CH₃OK + H₂O ] The water formed must be continuously removed to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, potassium methoxymethane is produced by decomposing potassium amalgam with methanol. This process involves the chloralkali-electrolysis of potassium chloride to produce potassium amalgam, which is then reacted with methanol. The resulting potassium methoxide solution can be purified by ultrafiltration to remove any metallic mercury impurities .
Análisis De Reacciones Químicas
Potassium methoxymethane undergoes various chemical reactions, primarily due to its strong basic nature:
Transesterification: It acts as a catalyst in the transesterification of triglycerides to produce biodiesel.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace a leaving group in an organic molecule.
Deprotonation: It is used to deprotonate weak acids, forming the corresponding alkoxide and water.
Common reagents and conditions for these reactions include methanol, triglycerides, and various organic substrates. The major products formed depend on the specific reaction but often include esters, alcohols, and other organic compounds.
Aplicaciones Científicas De Investigación
Potassium methoxymethane has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds and the deprotonation of weak acids.
Biology: It is employed in the preparation of various biological compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It serves as a catalyst in the production of biodiesel and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of potassium methoxymethane involves its strong basicity. It readily donates electrons to accept protons from weak acids, forming the corresponding alkoxide and water. This property makes it an effective catalyst in various chemical reactions, including transesterification and nucleophilic substitution.
Comparación Con Compuestos Similares
Potassium methoxymethane can be compared to other alkoxides, such as sodium methoxide and lithium methoxide. While all these compounds share similar reactivity due to their alkoxide nature, potassium methoxymethane is unique in its higher solubility in methanol and its ability to form more stable solutions. This makes it particularly useful in industrial applications where high solubility and stability are required.
Similar Compounds
- Sodium Methoxide (CH₃ONa)
- Lithium Methoxide (CH₃OLi)
- Potassium Ethoxide (C₂H₅OK)
- Sodium Ethoxide (C₂H₅ONa)
These compounds are also used as strong bases and catalysts in various chemical reactions, but their solubility and stability properties differ, making potassium methoxymethane a preferred choice in certain applications .
Propiedades
Número CAS |
156119-70-9 |
|---|---|
Fórmula molecular |
C2H6KO+ |
Peso molecular |
85.17 g/mol |
Nombre IUPAC |
potassium;methoxymethane |
InChI |
InChI=1S/C2H6O.K/c1-3-2;/h1-2H3;/q;+1 |
Clave InChI |
UATUUIOCZUPRJO-UHFFFAOYSA-N |
SMILES canónico |
COC.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


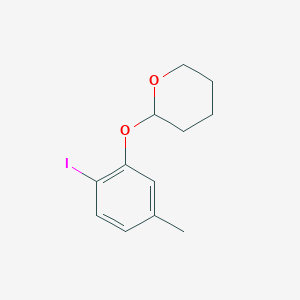
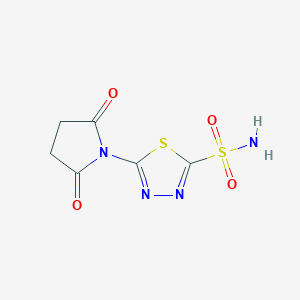
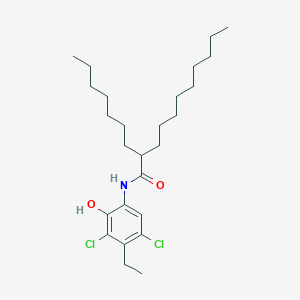
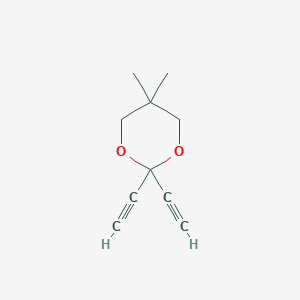

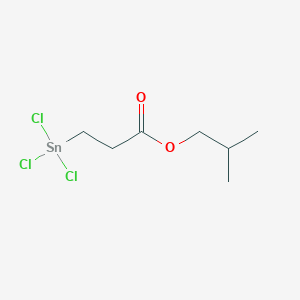
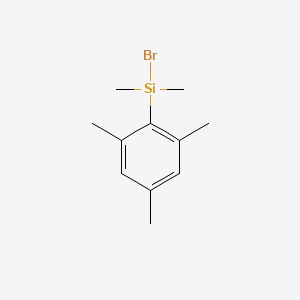

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
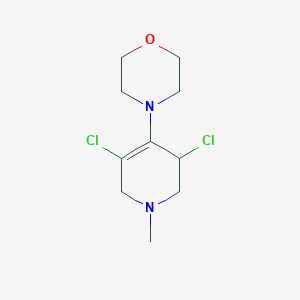
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
